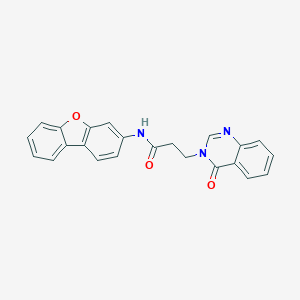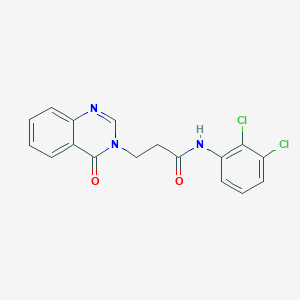![molecular formula C16H18N2OS B299488 N-[4-(butylsulfanyl)phenyl]nicotinamide](/img/structure/B299488.png)
N-[4-(butylsulfanyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butylsulfanyl)phenyl]nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide moiety attached to a phenyl ring substituted with a butylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfanyl)phenyl]nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and nicotinic acid.
Formation of 4-(butylthio)phenylamine: 4-bromothiophenol is reacted with butylamine under basic conditions to form 4-(butylthio)phenylamine.
Coupling Reaction: The 4-(butylthio)phenylamine is then coupled with nicotinic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[4-(butylsulfanyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the nicotinamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-[4-(butylsulfanyl)phenyl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[4-(butylsulfanyl)phenyl]nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The butylthio group and the nicotinamide moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler analog without the butylthio substitution.
N-[4-(methylthio)phenyl]nicotinamide: Similar structure but with a methylthio group instead of a butylthio group.
N-[4-(ethylthio)phenyl]nicotinamide: Similar structure but with an ethylthio group instead of a butylthio group.
Uniqueness
N-[4-(butylsulfanyl)phenyl]nicotinamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in target proteins.
特性
分子式 |
C16H18N2OS |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
N-(4-butylsulfanylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-3-11-20-15-8-6-14(7-9-15)18-16(19)13-5-4-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19) |
InChIキー |
LJHVMYHYYTZTTE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethylphenyl)-5-oxo-N-[2-(2-toluidinocarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B299406.png)
![N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)

![N-dibenzo[b,d]furan-3-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B299414.png)
![Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B299417.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)
![2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B299424.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B299426.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299428.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B299431.png)
